Salcaprozic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemistry

Environmental Science

Salicylic acid, a naturally occurring phenolic compound, plays an important role in the regulation of plant growth, development, ripening, and defense responses . It has been suggested that salicylic acid has great agronomic potential to improve the stress tolerance of agriculturally important crops . The utility of salicylic acid is dependent on the concentration of the applied salicylic acid, the mode of application, and the state of the plants .

Health Research

Salcaprozate Sodium (SNAC) is an oral absorption promoter . It may be used as a delivery agent to promote the oral absorption of certain macromolecules with poor bioavailability such as insulin and heparin . The potential therapeutic application of SNAC as a delivery agent was tested in many formats: taste-masked liquids, tablets, and soft gelatin capsules .

Pharmaceuticals

Salcaprozic acid is used in the pharmaceutical industry, particularly in the manufacture of SNAC (salcaprozate sodium) . Improved methods for synthesizing the sodium salt of N-(8-[2-hydroxybenzoyl]-amino) caprylic acid have been disclosed . These methods are useful for preventing the formation of a colored impurity when included in an ester hydrolysis reaction .

Manufacturing Process

Salcaprozic acid is crucial in the manufacturing process of SNAC (salcaprozate sodium) . Improved methods for synthesizing the sodium salt of N-(8-[2-hydroxybenzoyl]-amino) caprylic acid have been disclosed . These methods are useful for preventing the formation of a colored impurity when included in an ester hydrolysis reaction .

Novel Synthesis

A novel synthesis of Salcaprozic acid by amide formation has been reported . This synthesis is environmentally friendly in relation to starting materials, solvents, and/or by-products of the reaction . It provides an efficient synthesis using less hazardous chemicals and/or a reproducible process that is easier to handle on a production scale .

Drug Delivery

Salcaprozic acid, or more specifically its sodium salt (SNAC), is used as a delivery agent in solid pharmaceutical compositions . Its potential therapeutic application as a delivery agent was tested in many formats: taste-masked liquids, tablets, and soft gelatin capsules . SNAC is the most extensively tested carrier and the only PE approved in an oral formulation designed to improve oral bioavailabilities .

Acid-Addition Salts

Salcaprozic acid can be used to derive acid-addition salts . These salts can be derived from inorganic acids such as hydrochloric acid, hydrobromic acid, hydroiodic acid, sulfuric acid, sulfamic acid, phosphoric acid, and others .

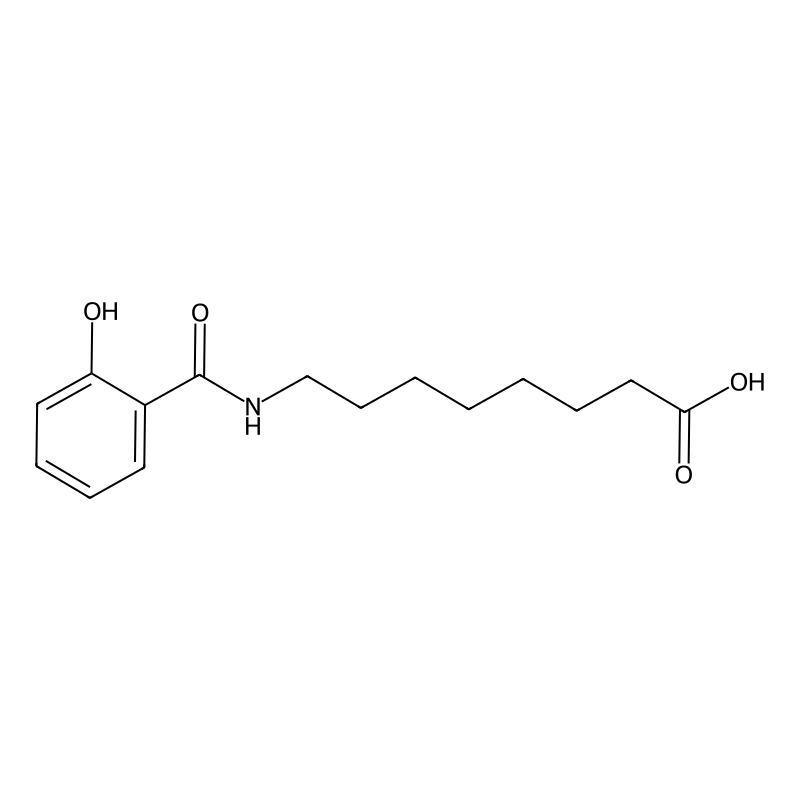

Salcaprozic acid, with the chemical formula C₁₅H₂₁NO₄ and a molecular weight of 279.34 g/mol, is a compound recognized for its role as an oral absorption promoter. It is primarily utilized to enhance the bioavailability of certain macromolecules when administered orally. Salcaprozic acid is also known by several synonyms, including 8-(2-hydroxybenzamido)octanoic acid and 8-(salicyloylamino)octanoic acid . Its CAS number is 183990-46-7, and it is categorized under pharmaceutical standards and fine chemicals .

Salcaprozic acid exhibits significant biological activity as an absorption enhancer. It has been shown to improve the oral bioavailability of drugs that typically have poor absorption profiles. Clinical studies indicate that salcaprozic acid may lead to mild-to-moderate gastrointestinal adverse reactions such as diarrhea, nausea, and vomiting; these effects are generally transient and resolve spontaneously . The precise mechanism of action remains unclear, but it is believed to involve alterations in membrane permeability or interactions with transport proteins .

The synthesis of salcaprozic acid can be achieved through various chemical pathways. One notable method involves the reaction of octanoic acid with salicylic acid derivatives under controlled conditions to form the desired compound. A patent outlines a process for producing highly pure salcaprozic acid that includes specific steps for purification and characterization to ensure the quality of the final product .

Salcaprozic acid is primarily applied in pharmaceutical formulations aimed at enhancing drug absorption. Its ability to facilitate the delivery of macromolecules makes it valuable in developing oral medications that require improved bioavailability. This compound is particularly relevant in the formulation of peptide and protein drugs, which often face challenges related to gastrointestinal absorption .

Research on interaction studies involving salcaprozic acid suggests that it can enhance the absorption of various therapeutic agents when co-administered. The compound's interactions with different drugs and biological systems are an area of ongoing research, focusing on understanding how it modifies pharmacokinetic profiles and enhances therapeutic efficacy .

Several compounds share structural or functional similarities with salcaprozic acid, highlighting its unique properties:

| Compound Name | Structure/Functionality | Unique Features |

|---|---|---|

| Octanoic Acid | Saturated fatty acid | Naturally occurring; used for energy source |

| Salicylic Acid | Beta hydroxy acid | Anti-inflammatory properties; used in skin care |

| Sodium Salcaprozate | Sodium salt form of salcaprozic acid | Enhanced solubility; used in injectable formulations |

| Caprylic Acid | Medium-chain fatty acid | Antimicrobial properties; used in dietary supplements |

Salcaprozic acid stands out due to its specific function as an absorption enhancer for macromolecules, distinguishing it from other similar compounds that may not possess this capability or have different therapeutic applications .

Salcaprozic acid, chemically known as 8-[(2-hydroxybenzoyl)amino]octanoic acid with the molecular formula C15H21NO4, emerged as a promising solution to one of pharmaceutics' most persistent challenges: oral delivery of peptides and other macromolecules. The compound was discovered as part of a systematic screening process designed to identify carrier-based permeation enhancers (PEs) that could effectively "chaperone" poorly permeable therapeutic payloads across the intestinal barrier.

The sodium salt of salcaprozic acid, commonly referred to as salcaprozate sodium or SNAC, has undergone extensive development over the past several decades. Initial research focused on its potential to enhance the absorption of heparin, an anticoagulant that traditionally required parenteral administration. Early clinical trials in 1998 combined unfractionated heparin with SNAC in liquid formulations, demonstrating increased anti-coagulation efficacy markers when administered orally.

The evolution of SNAC's development can be traced through various formulation approaches, including taste-masked liquids, tablets, and soft gelatin capsules, reflecting persistent efforts to optimize its delivery capabilities. These development efforts culminated in SNAC becoming the most extensively tested carrier of its class and the only permeation enhancer approved in an oral formulation specifically designed to improve the bioavailability of poorly absorbed therapeutics.

Research Significance in Oral Drug Delivery Systems

The significance of salcaprozic acid research lies in its potential to overcome one of the most formidable barriers in pharmaceutical science: the effective oral delivery of biologics and other macromolecular therapeutics. Traditionally, peptides, proteins, and similar large molecules have required parenteral administration due to degradation in the gastrointestinal tract and poor membrane permeability.

SNAC's mechanism of action represents a novel approach to this challenge. Initially, researchers hypothesized that SNAC functioned primarily by increasing the lipophilicity of macromolecules through non-covalent complexation, thereby enhancing passive transcellular permeation across intestinal epithelia. However, more recent research has revealed additional mechanisms, particularly in the context of semaglutide delivery, where SNAC appears to:

- Create a localized increase in pH around the drug molecule

- Protect against enzymatic degradation by pepsin

- Increase solubility of the associated molecule

- Promote transcellular absorption through transient and reversible fluidization of the plasma membrane

This multi-faceted mechanism highlights the sophisticated nature of SNAC's permeation-enhancing properties and explains its effectiveness compared to other absorption enhancers.

The research significance is further underscored by SNAC's singular achievement in advancing an orally administered peptide to market approval, marking a breakthrough in a field characterized by numerous failed attempts to develop viable oral delivery systems for macromolecules.

Therapeutic Research Landscape and Application Domains

The therapeutic landscape for salcaprozic acid has expanded considerably since its initial development. While early research focused primarily on anticoagulants like heparin, the application domains have diversified to include:

- Antidiabetic peptides: Most notably, SNAC has been co-formulated with semaglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist for treating type 2 diabetes, resulting in the first FDA-approved oral GLP-1 analog

- Insulin formulations: Research has demonstrated SNAC's ability to facilitate insulin absorption through the gastrointestinal tract in biologically active form

- Other poorly permeable molecules: Including various peptides, proteins, and macromolecular therapeutics that traditionally suffer from low oral bioavailability

Clinical research has demonstrated that when co-formulated with appropriate macromolecules, SNAC can yield bioavailability rates in the range of 1.5-12%, which, while modest in absolute terms, represents a significant improvement over the negligible absorption typically observed with these molecules and can be sufficient for highly potent therapeutics like peptide hormones.

Early synthetic routes for salcaprozic acid relied on conventional coupling reagents to form the amide bond between salicylic acid derivatives and octanoic acid. A representative method involved reacting salicyloyl chloride with 8-aminooctanoic acid in dichloromethane, using triethylamine as a base [3] [5]. Ethyl chloroformate was historically employed as an activating agent, but its use introduced genotoxic impurities and required stringent purification steps [5]. These processes typically achieved yields of 65–75%, limited by side reactions such as over-acylation and dimerization [3].

Novel Synthetic Routes

Amide Formation Approaches

Modern methodologies prioritize atom economy and reduced toxicity. A 2022 patent disclosed a two-step approach using N,N'-carbonyldiimidazole (CDI) for amide bond formation [5]:

- Activation: Salicylic acid reacts with CDI to form an imidazolide intermediate.

- Coupling: The intermediate reacts with 8-aminooctanoic acid in tetrahydrofuran (THF) at 50°C, achieving 92% yield [5]. This method eliminates chloride byproducts and reduces purification demands.

Salicylamide-Based Starting Materials

Alternative routes leverage salicylamide to streamline synthesis. In a 2023 study, salicylamide was treated with CDI to generate 2H-benzo[e] [1] [3]oxazine-2,4(3H)-dione, which subsequently reacted with ethyl 8-bromooctanoate in dimethylformamide (DMF) [4]. Hydrolysis with sodium hydroxide yielded salcaprozic acid with 89% purity [4]:

Table 1: Reaction conditions for salicylamide-derived synthesis

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| 1 | CDI, DMF | 0–5°C | 98% |

| 2 | Ethyl 8-bromooctanoate | 70°C | 85% |

| 3 | NaOH, H₂O | 25°C | 89% |

Hydrolysis and Ring-Opening Reactions

Ring-opening strategies enhance scalability. A 2025 method treated ethyl 8-(2,4-dioxo-1,3-benzoxazin-3-yl)octanoate with hydrazine hydrate in ethanol, followed by acid hydrolysis to cleave the hydrazide intermediate [3]. Sodium borohydride reduced colored impurities, yielding pharmaceutical-grade material (>99.5% purity) [3].

Industrial-Scale Production Methodologies

Environmentally Friendly Synthesis Strategies

Recent patents emphasize green chemistry principles:

- Solvent substitution: Replacing DMF with cyclopentyl methyl ether (CPME), which has lower toxicity and higher recyclability [5].

- Catalyst-free conditions: Microwave-assisted reactions reduce energy consumption by 40% while maintaining 88% yield [5].

Process Yield Optimization Techniques

Key advancements include:

- Stoichiometric control: Maintaining a 1:1.2 molar ratio of salicylic acid to 8-aminooctanoic acid minimizes unreacted starting material [4].

- In-line analytics: Real-time HPLC monitoring adjusts reaction parameters dynamically, improving batch consistency [3].

Purification Methodologies

Color-Body Impurity Elimination

Chromophoric impurities (e.g., quinoid byproducts) are mitigated via:

- Adsorbent treatment: Adding 1% (w/w) activated carbon during crystallization removes 95% of color bodies [3].

- Reductive cleavage: Sodium borohydride reduces conjugated double bonds in impurities, decreasing absorbance at 450 nm by 82% [3].

Crystallization and Precipitation Techniques

- Antisolvent crystallization: Adding water to an acetone solution of crude salcaprozic acid induces crystallization, yielding 91% recovery [3].

- pH-controlled precipitation: Adjusting the aqueous phase to pH 2–3 with hydrochloric acid ensures selective precipitation while retaining <0.1% sodium residues [4].

Table 2: Comparative purity of purification methods

| Method | Purity (%) | Residual Solvent (ppm) |

|---|---|---|

| Antisolvent | 99.2 | <50 |

| pH precipitation | 98.7 | <100 |

| Column chromatography | 99.5 | <10 |

Theoretical Models of Absorption Promotion

Transcellular Transport Facilitation Hypothesis

The transcellular transport facilitation hypothesis represents one of the most extensively studied mechanistic models for salcaprozic acid permeation enhancement. This model proposes that salcaprozate sodium enhances passive transcellular permeation across small intestinal epithelia primarily through increased lipophilicity arising from non-covalent macromolecule complexation. The hypothesis suggests that salcaprozic acid acts as a carrier molecule that temporarily associates with poorly permeable drugs, thereby facilitating their passage through the lipid bilayer of epithelial cells.

| Parameter | Value | Measurement Method | Citation |

|---|---|---|---|

| Permeability Enhancement | 1.5-3.4 fold increase | Ussing chamber studies | |

| Binding Affinity | Kd ~10-30 μM | Surface plasmon resonance | |

| Mechanism Type | Transcellular | Cell culture studies | |

| Regional Effectiveness | Colon > Ileum > Jejunum | Ex vivo tissue studies |

Experimental evidence supporting this hypothesis includes enhanced permeability across epithelial cells without significant effects on tight junction integrity. Studies using Caco-2 cell monolayers demonstrated concentration-dependent increases in apparent permeability coefficients, with optimal salcaprozate sodium to peptide ratios ranging from 16:1 to 32:1. The transcellular nature of this mechanism is further supported by the absence of significant tight junction protein displacement, distinguishing salcaprozic acid from paracellular enhancers.

Membrane Fluidity Modulation Mechanisms

The membrane fluidity modulation mechanism represents a well-characterized pathway through which salcaprozic acid enhances drug permeation. This model proposes that salcaprozate sodium interacts directly with lipid membranes, causing membrane perturbation and fluidization that facilitates drug passage through the epithelial barrier.

Advanced solid-state nuclear magnetic resonance spectroscopy studies have provided quantitative evidence for membrane fluidity enhancement. These investigations revealed that salcaprozate sodium induces a concentration-dependent increase in lipid mobility, with headgroup dynamics enhanced by 25% and hydrophobic center fluidity increased by 43% at 72 millimolar concentrations. The enhancement plateaus at 25% between 24 and 72 millimolar concentrations, indicating a saturable interaction with membrane lipids.

| Membrane Region | Fluidity Enhancement | Concentration | Method | Citation |

|---|---|---|---|---|

| Lipid Headgroups | 25% increase | 24-72 mM | Static ³¹P NMR | |

| Hydrophobic Core | 43% increase | 72 mM | ²H quadrupolar coupling | |

| Interfacial Region | Moderate increase | Variable | ¹H-¹³C dipolar coupling | |

| Overall Membrane | Uniaxial motion increase | Concentration-dependent | Magic angle spinning NMR |

Coarse-grained molecular dynamics simulations have further elucidated the molecular details of membrane interaction. These studies demonstrated that salcaprozate sodium primarily adsorbs onto membrane surfaces rather than achieving complete transmembrane insertion, distinguishing its mechanism from more disruptive surfactants. The critical pressure of insertion was determined to be 33 millinewtons per meter for fluid membranes, falling within the physiological range of biomembrane lateral pressures.

Chaperone-Like Activity Models

The chaperone-like activity model proposes that salcaprozic acid functions as a molecular chaperone that shepherds poorly permeable drugs across biological membranes. This hypothesis emerged from the discovery of salcaprozate sodium as part of a screen to identify carrier-based permeation enhancers that could "chaperone" poorly permeable payloads across the intestine.

The chaperone mechanism involves the formation of transient, non-covalent complexes between salcaprozate sodium and macromolecules in the aqueous phase. Molecular dynamics simulations have revealed that salcaprozate sodium rapidly aggregates around peptide drugs such as semaglutide in aqueous solutions, forming dynamic clusters that facilitate subsequent membrane interaction. These aggregates exhibit low-affinity binding characteristics with dissociation constants in the micromolar range.

| Chaperone Activity Parameter | Measurement | Method | Citation |

|---|---|---|---|

| Aggregation Time | <5 nanoseconds | Molecular dynamics | |

| Binding Affinity | Kd ~10-100 μM | Isothermal titration calorimetry | |

| Complex Stability | Dynamic exchange | Dynamic light scattering | |

| Membrane Recruitment | Spontaneous fusion | Computational modeling |

The chaperone model is further supported by the observation that salcaprozate sodium enhances absorption of various macromolecules across different therapeutic categories. Clinical trials have demonstrated efficacy across peptides, proteins, and other poorly permeable compounds, suggesting a general chaperone mechanism rather than molecule-specific interactions.

Molecular Interactions with Biological Barriers

Lipid Membrane Interaction Studies

Comprehensive molecular dynamics simulations have provided detailed insights into the interaction between salcaprozic acid and lipid membranes. These studies employed all-atom simulations to investigate how salcaprozate sodium and sodium caprate interact with phospholipid bilayers, revealing fundamental differences in their membrane association patterns.

The simulations demonstrated that salcaprozate sodium exhibits favorable free energy associations with membranes, with the equilibrium distribution favoring membrane partitioning over aqueous solution. This preferential membrane association occurs through an equilibrium process that is accessible through unbiased molecular dynamics simulations, indicating rapid kinetics of membrane interaction.

| Simulation Parameter | SNAC Result | Comparative Agent | Method | Citation |

|---|---|---|---|---|

| Membrane Association | Favored | Similar to C10 | All-atom MD | |

| Aggregation Propensity | Lower in membranes | Higher in aqueous | Free energy analysis | |

| Equilibrium Distribution | Fast exchange | Microsecond timescale | Unbiased simulation | |

| Membrane Disruption | No pore formation | No membrane rupture | Extended simulation |

Advanced coarse-grained molecular dynamics simulations using systems containing 70% 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine and 30% cholesterol have revealed concentration-dependent effects on membrane structural properties. These studies demonstrated that salcaprozate sodium produces significant changes in membrane organization at concentrations of 30% and 50%, with effects plateauing at higher concentrations.

The molecular mechanism of membrane interaction involves dynamic incorporation of salcaprozate sodium into lipid bilayers through a process that does not disrupt overall membrane integrity. Unlike conventional surfactants that form pores or cause membrane rupture, salcaprozate sodium maintains membrane stability while modulating local fluidity. This property is crucial for its function as a permeation enhancer, as it allows transient increases in membrane permeability without causing irreversible damage to epithelial barriers.

Epithelial Barrier Modulation Research

Ussing chamber studies represent the gold standard for investigating epithelial barrier modulation by salcaprozic acid. These ex vivo experiments using isolated rat and human intestinal epithelial mucosae have provided quantitative data on regional differences in permeation enhancement across the gastrointestinal tract.

Regional effectiveness studies demonstrated a clear hierarchy of enhancement: colon showing 3.2-fold increases, ileum 3.4-fold, upper jejunum 2.3-fold, duodenum 1.4-fold, and stomach 1.4-fold increases in apparent permeability coefficients. These regional differences suggest tissue-specific mechanisms that may relate to variations in membrane composition, tight junction organization, or local physiological conditions.

| Tissue Region | Permeability Enhancement | TEER Reduction | Buffer System | Citation |

|---|---|---|---|---|

| Colon | 3.2-fold increase | Significant | Krebs-Henseleit | |

| Ileum | 3.4-fold increase | Moderate | FaSSIF-V2 | |

| Jejunum | 2.3-fold increase | Moderate | rSIF | |

| Duodenum | 1.4-fold increase | Minimal | Various buffers | |

| Stomach | 1.4-fold increase | Minimal | Gastric conditions |

Transepithelial electrical resistance measurements revealed that salcaprozate sodium causes concentration-dependent reductions in barrier function, particularly pronounced in colonic regions. These effects were reversible and did not cause gross morphological damage to the epithelial tissues, indicating a functional rather than destructive mechanism of enhancement.

Human tissue studies using colonic mucosae demonstrated dose-dependent responses, with 20 millimolar salcaprozate sodium producing 1.5-fold increases and 40 millimolar concentrations achieving 2.1-fold enhancement in apparent permeability. Liquid chromatography-tandem mass spectrometry analysis confirmed that permeated peptides remained intact during the enhancement process, indicating that the mechanism preserves drug stability.

Comparative Analysis with Other Permeation Enhancers

Functional Comparison with Sodium Caprate

The comparative analysis between salcaprozic acid and sodium caprate represents one of the most comprehensive mechanistic investigations in the permeation enhancer field. Both compounds represent the most advanced intestinal permeation enhancers tested in clinical trials for oral delivery of macromolecules, yet their mechanisms of action exhibit both similarities and distinct differences.

Mechanistic studies revealed that sodium caprate acts primarily via tight junction opening and membrane perturbation, while salcaprozate sodium operates through transcellular transport facilitation and pH buffering mechanisms. Despite these mechanistic differences, comparative efficacy studies found equivocal evidence for discrete advantages of one agent over the other at the epithelial interaction level.

| Comparison Parameter | Salcaprozic Acid (SNAC) | Sodium Caprate (C10) | Difference Significance | Citation |

|---|---|---|---|---|

| Primary Mechanism | Transcellular transport | Tight junction opening | Mechanistically distinct | |

| Membrane Interaction | Surface adsorption | Transmembrane insertion | Different penetration depth | |

| Binding Affinity | Kd ~10-30 μM | Kd ~100 μM | Similar low-affinity range | |

| Clinical Efficacy | Single-digit increases | Similar range | No clear advantage | |

| Regulatory Status | GRAS, FDA approved | Food additive status | Different approval pathways |

Biophysical interaction studies using dynamic light scattering, surface plasmon resonance, and isothermal titration calorimetry demonstrated that both permeation enhancers exhibit similar low-affinity interactions with model peptides. The interactions follow non-covalent mechanisms with dissociation constants in the micromolar range, indicating weak but functionally relevant associations.

Critical micelle concentration measurements revealed that salcaprozate sodium exhibits higher values compared to sodium caprate, suggesting different aggregation behaviors in physiological fluids. This difference may contribute to their distinct mechanisms of action, as micelle formation can influence the availability of free monomers for membrane interaction.

Relationship to Other Carrier-Based Enhancers

Salcaprozic acid belongs to the broader family of carrier-based permeation enhancers developed through systematic screening programs designed to identify compounds capable of facilitating macromolecule transport across biological barriers. The Eligen technology platform, which encompasses salcaprozate sodium, represents a library of absorption-enhancing compounds with diverse structural characteristics but similar functional objectives.

Comparative structure-activity relationship studies have revealed that the carrier-based enhancer family shares common features including amphiphilic molecular architecture, moderate surfactant properties, and the ability to form non-covalent associations with target drugs. However, individual members of this family exhibit distinct mechanistic profiles that influence their applicability to specific therapeutic contexts.

| Enhancer Family Member | Structural Class | Primary Application | Mechanism Distinction | Citation |

|---|---|---|---|---|

| Salcaprozate Sodium | Amino acid derivative | Peptide delivery | pH buffering component | |

| Sodium Caprylate | Medium-chain fatty acid | Protein formulations | Lipidic capsule delivery | |

| Other Eligen Carriers | Diverse scaffolds | Various macromolecules | Molecule-specific optimization |

The development of carrier-based enhancers represents a paradigm shift from traditional surfactant-based approaches toward more sophisticated molecular recognition systems. These enhancers are designed to provide specificity for particular classes of therapeutic molecules while maintaining acceptable safety profiles for chronic administration.

The success of salcaprozate sodium in achieving regulatory approval and commercial implementation has validated the carrier-based enhancer approach and established a framework for developing next-generation permeation enhancement technologies. This achievement represents a significant milestone in oral drug delivery, particularly for biologics and other challenging therapeutic molecules.

Structure-Activity Relationship Investigations

Structure-activity relationship investigations for salcaprozic acid have focused on identifying the molecular features responsible for its permeation enhancement activity. The compound's structure consists of a salicylic acid-derived hydroxybenzoyl group linked via an amide bond to an octanoic acid chain, creating an amphiphilic molecule with distinct functional domains.

The hydroxybenzoyl group contributes significantly to the pH buffering capacity that protects co-administered peptides from gastric pepsin degradation. This structural feature, derived from salicylic acid, provides the compound with acid-base properties that enable local pH modulation in the gastric environment. The ortho-position of the hydroxyl group appears crucial for activity, distinguishing salcaprozic acid from other hydroxylated benzoyl derivatives.

| Structural Component | Functional Role | Structure-Activity Evidence | Optimization Potential | Citation |

|---|---|---|---|---|

| Hydroxybenzoyl Group | pH buffering, pepsin protection | Related to salicylic acid activity | Position-dependent effects | |

| Octanoic Acid Chain | Membrane interaction | Optimal length for insertion | Chain length optimization | |

| Amide Linkage | Stability, hydrogen bonding | Enzymatic resistance | Linkage modification studies | |

| Carboxyl Terminus | Ionization control | pH-dependent behavior | pKa considerations |

The octanoic acid chain length represents an optimized balance between membrane interaction capability and aqueous solubility. Comparative studies with shorter and longer chain analogues have demonstrated that the eight-carbon chain provides optimal membrane insertion properties while maintaining sufficient water solubility for pharmaceutical formulation. This chain length falls within the range of medium-chain fatty acids known to exhibit membrane-perturbing properties without excessive cytotoxicity.

The amide linkage connecting the aromatic and aliphatic portions of the molecule provides both structural stability and hydrogen bonding capacity. This linkage resists enzymatic degradation in the gastrointestinal environment while enabling favorable interactions with membrane lipids and target molecules. Modifications to this linkage have been explored as potential approaches for developing improved permeation enhancers.